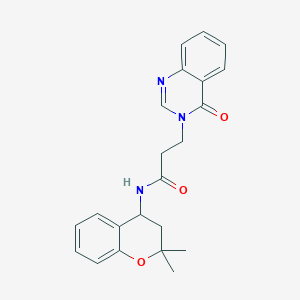
N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-3-(4-oxoquinazolin-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-3-(4-oxoquinazolin-3-yl)propanamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It is a potent and specific antagonist that has been widely used in scientific research to study the role of adenosine receptors in various biological processes.
Mecanismo De Acción
N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-3-(4-oxoquinazolin-3-yl)propanamide acts by binding to the adenosine A1 receptor and blocking the binding of adenosine. Adenosine is an endogenous ligand that activates the adenosine A1 receptor and produces various physiological effects. By blocking the adenosine A1 receptor, N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-3-(4-oxoquinazolin-3-yl)propanamide inhibits the physiological effects of adenosine and produces its own effects.
Biochemical and Physiological Effects:
N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-3-(4-oxoquinazolin-3-yl)propanamide produces a range of biochemical and physiological effects, depending on the tissue and cell type. In the cardiovascular system, N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-3-(4-oxoquinazolin-3-yl)propanamide increases heart rate and blood pressure by blocking the adenosine A1 receptor in the heart and blood vessels. In the nervous system, N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-3-(4-oxoquinazolin-3-yl)propanamide inhibits the release of neurotransmitters such as acetylcholine, dopamine, and norepinephrine by blocking the adenosine A1 receptor in the presynaptic terminal. In the immune system, N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-3-(4-oxoquinazolin-3-yl)propanamide inhibits the production of cytokines and chemokines by blocking the adenosine A1 receptor in immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-3-(4-oxoquinazolin-3-yl)propanamide has several advantages and limitations for lab experiments. The advantages include its high potency and selectivity for the adenosine A1 receptor, which allows for precise and specific inhibition of this receptor. The limitations include its relatively short half-life and poor solubility, which may require frequent dosing and special formulation for in vivo experiments.
Direcciones Futuras
There are several future directions for the use of N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-3-(4-oxoquinazolin-3-yl)propanamide in scientific research. One direction is the study of the role of adenosine receptors in cancer and other diseases. Adenosine receptors are involved in the regulation of cell proliferation, apoptosis, and angiogenesis, and their dysregulation has been implicated in various diseases. Another direction is the development of novel adenosine receptor antagonists with improved pharmacokinetic properties and selectivity for specific receptor subtypes. These compounds may have potential therapeutic applications in various diseases.
Métodos De Síntesis
The synthesis of N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-3-(4-oxoquinazolin-3-yl)propanamide involves several steps, including the condensation of 2,2-dimethylchroman-4-one with 4-amino-3-nitrobenzoic acid, reduction of the nitro group, and coupling with 3-(4-oxoquinazolin-3-yl)propanoic acid. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-3-(4-oxoquinazolin-3-yl)propanamide has been extensively used in scientific research to study the role of adenosine receptors in various biological processes. Adenosine receptors are widely distributed in the body and play important roles in the regulation of cardiovascular, respiratory, immune, and nervous systems. N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-3-(4-oxoquinazolin-3-yl)propanamide is a specific antagonist of the adenosine A1 receptor, which is involved in the regulation of heart rate, blood pressure, and neurotransmitter release.
Propiedades
IUPAC Name |
N-(2,2-dimethyl-3,4-dihydrochromen-4-yl)-3-(4-oxoquinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-22(2)13-18(15-7-4-6-10-19(15)28-22)24-20(26)11-12-25-14-23-17-9-5-3-8-16(17)21(25)27/h3-10,14,18H,11-13H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQVOHMRDGYORB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2O1)NC(=O)CCN3C=NC4=CC=CC=C4C3=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4'-bipiperidin-1'-yl[5-(phenylcarbonyl)-2,3-dihydro-1H-pyrrolizin-1-yl]methanone](/img/structure/B7564040.png)

![(3-Methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-(2-methylphenyl)methanone](/img/structure/B7564052.png)
![2,3-dichloro-N-[[3-[(2-methylimidazol-1-yl)methyl]phenyl]methyl]benzamide](/img/structure/B7564056.png)
![N-[2-(1,3-benzothiazol-2-ylamino)ethyl]-3-phenylpropanamide](/img/structure/B7564058.png)
![1-methyl-N-[4-(4-methylphenoxy)phenyl]pyrrole-2-carboxamide](/img/structure/B7564063.png)
![N-[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-2-methylsulfonylbenzamide](/img/structure/B7564070.png)

![2-[(4-Benzhydrylpiperazin-1-yl)methyl]-5-cyclobutyl-1,3,4-oxadiazole](/img/structure/B7564080.png)
![1'-[2-(4-Ethoxyphenyl)acetyl]spiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one](/img/structure/B7564090.png)
![2-(4-fluorophenyl)-N-[(5-sulfamoylthiophen-2-yl)methyl]acetamide](/img/structure/B7564097.png)

![2-phenyl-3H,7H-imidazo[1,2-a]pyrazin-3-imine hydrochloride](/img/structure/B7564118.png)
![1-phenyl-2-[(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7564119.png)